molecular formula C₃₇H₆₅D₅O₅ B1156274 1-Palmitoyl-2-oleoyl-rac-glycerol-d5

1-Palmitoyl-2-oleoyl-rac-glycerol-d5

Cat. No.: B1156274
M. Wt: 599.98
Attention: For research use only. Not for human or veterinary use.
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Description

1-Palmitoyl-2-oleoyl-rac-glycerol-d5 is a deuterated triacylglycerol (TAG) with five deuterium atoms incorporated into its structure. Its non-deuterated counterpart, 1-palmitoyl-2-oleoyl-rac-glycerol, consists of a glycerol backbone esterified with palmitic acid (C16:0) at the sn-1 position and oleic acid (C18:1) at the sn-2 position . The deuterated form is primarily used as a stable isotope-labeled internal standard in lipidomics and metabolic studies, enabling precise quantification of endogenous TAGs in biological samples. It is a major component of palm oil glycerides and has applications in tracing lipid metabolism and studying enzymatic specificity .

Properties

Molecular Formula

C₃₇H₆₅D₅O₅

Molecular Weight

599.98

Synonyms

POG-d5;  (Z)-9-Octadecenoic Acid 1-(Hydroxymethyl)-2-[(1-oxohexadecyl)oxy]ethyl Ester-d5

Origin of Product

United States

Comparison with Similar Compounds

1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG)

  • Structure: PLAG replaces the sn-3 hydroxyl group of glycerol with an acetyl group and substitutes oleic acid (C18:1) with linoleic acid (C18:2) at the sn-2 position .
  • Function : Unlike the deuterated compound, PLAG exhibits anti-inflammatory properties. It reduces neutrophil infiltration in gout and rheumatoid arthritis by modulating IL-6/STAT3 signaling and accelerating P2Y6 receptor trafficking .
  • Applications : Therapeutic agent for inflammatory diseases vs. metabolic tracer for deuterated TAGs.

1-[1-11C]-Butyryl-2-palmitoyl-rac-glycerol (11C-DAG)

  • Structure : Contains a radiolabeled butyryl group ([11C]) at the sn-1 position and palmitic acid at sn-2 .
  • Function: Serves as a positron emission tomography (PET) tracer for phosphoinositide turnover in ischemic brains and myocardial infarction. Its incorporation constant (k(DAG)) correlates with neuronal viability and oxygen metabolism .
  • Applications: Diagnostic imaging vs. stable isotope tracing (deuterated TAGs).

1-Stearoyl-2-oleoyl-sn-glycerol (sn-SODG)

  • Structure : Features stearic acid (C18:0) at sn-1 and oleic acid (C18:1) at sn-2. The sn stereochemistry introduces packing challenges .
  • Physical Behavior : Exhibits marked polymorphism (eight phases in dry state) due to incompatible chain packing between saturated stearate and unsaturated oleate .
  • Contrast : Deuterated TAGs lack such polymorphism due to isotopic substitution rather than structural variation.

2-Oleoyl Glycerol (2-OG)

  • Structure: A monoacylglycerol (MAG) with oleic acid at the sn-2 position .
  • Function : Activates GPR119, a receptor that stimulates glucagon-like peptide-1 (GLP-1) release, enhancing insulin secretion .
  • Applications : Targets metabolic regulation (diabetes) vs. deuterated TAGs for analytical chemistry.

Functional and Isotopic Analogs

Deuterated vs. Radiolabeled Analogs

Parameter 1-Palmitoyl-2-oleoyl-rac-glycerol-d5 1-[1-11C]-Butyryl-2-palmitoyl-rac-glycerol
Isotope Deuterium (D5) Carbon-11 ([11C])
Half-life Stable 20.4 minutes
Primary Use Metabolic tracing Real-time PET imaging
Detection Method Mass spectrometry Gamma radiation detection

Research Findings and Clinical Relevance

Deuterated TAGs in Lipid Metabolism

  • Deuterated this compound is critical for studying lipid turnover in plants (e.g., pea leaves) and mammalian systems .
  • Its stability (temperature-sensitive storage recommended) ensures reliability in long-term studies .

Contrast with Phosphoinositide-Targeting Analogs

  • 11C-DAG demonstrates that phosphoinositide turnover correlates with neuronal viability in ischemic brains (e.g., k(DAG) vs. CMRO2 correlation) .
  • Deuterated TAGs lack direct signaling roles but provide baseline data for interpreting lipid dynamics in similar models.

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